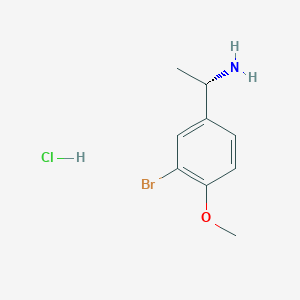

(1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a bromo group at the 3-position and a methoxy group at the 4-position. The phenyl ring is attached to an ethanamine group . For a more detailed structural analysis, you may want to refer to a molecular modeling software or database.Scientific Research Applications

Metabolite Identification

- The in vivo metabolism of psychoactive phenethylamines, similar to (1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine, was studied in rats. Identified metabolites suggest multiple metabolic pathways, including deamination and subsequent reduction or oxidation, as well as O-desmethylation followed by acetylation of the amino group (Kanamori et al., 2002).

Synthetic Methods

- A synthetic procedure involving 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was explored, highlighting divergent synthetic methods and yielding a compound via cyclization reaction, reduction, and acidification. The route was noted for its simplicity, short reaction time, and high yield (Tan Bin, 2011).

Biodegradation Studies

- The degradation of methoxychlor, which shares the methoxyphenyl component with (1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine, was investigated in various bacterial species. This research underscores the capacity of environmental bacteria to dechlorinate organochlorine insecticides, implicating a significant role for these bacteria in the biodegradation of such compounds (Satsuma & Masuda, 2012).

Pyrolysis and Toxicity Studies

- The pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a compound structurally related to (1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine, was studied to understand the formation of potentially toxic inhalation products. This work underscores the importance of understanding the thermal degradation products of synthetic substances for health and safety evaluations (Texter et al., 2018).

Enantioselective Metabolism Studies

- The enantioselective metabolism of methoxychlor by human cytochromes P450 was thoroughly examined, providing insight into the formation of different enantiomers by various P450 isoforms. This research highlights the complexity of metabolic pathways and the importance of understanding enantioselective processes for compounds that may exist as multiple isomers (Hu & Kupfer, 2002).

properties

IUPAC Name |

(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDQDOJCFVFAQC-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-(methylsulfanyl)-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2512657.png)

![5-[(3,3-Difluoroazetidin-1-yl)methyl]-1-methylimidazole](/img/structure/B2512665.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide](/img/structure/B2512666.png)

![N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2512667.png)

![(Z)-5-(4-methoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2512668.png)

![5-methyl-1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2512670.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2512674.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2512680.png)